N-Hydroxy-1H-imidazole-4-carboximidamide
Description
N-Hydroxy-1H-imidazole-4-carboximidamide (CAS: 914781-71-8) is a heterocyclic organic compound featuring an imidazole core substituted with a hydroxy group at the N-position and a carboximidamide group at the 4-position. Its molecular formula is C₄H₆N₄O, and it is commercially available with a purity of ≥95% (HA-6437, Combi-Blocks) . Analytical characterizations include NMR, HPLC, and LC-MS, as reported by Amadis Chemical, a supplier specializing in custom synthesis and international trade .
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-1H-imidazole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-4(8-9)3-1-6-2-7-3/h1-2,9H,(H2,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAHIWBVFLBMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-imidazole-4-carboximidamide typically involves the nucleophilic addition of in situ formed N-hydroxy-imidamide to an enone, followed by a cyclodehydration process. This method provides a straightforward route to obtain the desired compound with good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The carboximidamide group facilitates nucleophilic substitution, particularly in the presence of aromatic aldehydes or electrophilic reagents.
Key Findings:
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Regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides occurs via reactions with aromatic aldehydes (e.g., benzaldehyde derivatives) under mild conditions. The 2-hydroxyaryl group directs regioselectivity through intramolecular proton transfer .
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Sandmeyer reactions enable halogenation at specific positions. For example, treatment with NaNO₂ and HCl converts hydroxylamidines to N-hydroxyimidoyl chlorides, which react with amines to yield substituted derivatives .
Example Reaction Pathway:
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Intermediate formation : Diaminomaleonitrile-based imines react with aldehydes to form cycloadducts.
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Tautomerization : The 2-hydroxyaryl group promotes keto-enol tautomerism, stabilizing the imidazole product .
Oxidation and Reduction
The hydroxyl and imine groups participate in redox reactions, enabling transformations critical for pharmaceutical applications.
Oxidation:
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Tert-butyl hydroperoxide (TBHP) oxidizes the imidazole ring, forming hydroxylated intermediates. This is observed in the synthesis of cytotoxic agents targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) .
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Product : Oxidized derivatives show enhanced hydrogen-bonding capacity, improving binding to biological targets .
Reduction:
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Catalytic hydrogenation (e.g., Pd/C, H₂) reduces nitro groups to amines in multi-step syntheses. For example, nitroindazoles are reduced to amino intermediates before functionalization .
Cycloaddition and Cyclization
The compound participates in cyclization reactions to form fused heterocycles.
Key Data:
Coordination Chemistry
The imidazole nitrogen and hydroxyl group act as ligands for metal ions, enabling applications in catalysis and sensing.
Example:
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Silver nanoparticle (AgNP) functionalization : The imidazole ring binds to Ag surfaces via nitrogen, while the carboxylate group coordinates Zn²⁺ or homocysteine (Hcy). This dual functionality enables colorimetric detection of analytes .
Spectroscopic Evidence:
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FTIR shifts : Ag–N bonding confirmed by a peak at 687 cm⁻¹ in IDCA@AgNPs .
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UV-Vis changes : Aggregation-induced shifts from 397 nm (yellow) to 512 nm (red) upon analyte binding .
Biological Activity-Driven Reactions
Derivatives engage in enzyme inhibition through targeted interactions:
Case Study: IDO1 Inhibition
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Mechanism : N′-Hydroxyimidazolecarboximidamides inhibit tryptophan-to-kynurenine conversion by forming hydrogen bonds with the IDO1 active site (e.g., Cys129, Tyr126) .
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Structure-Activity Relationship (SAR) :
Degradation Pathways
Acidic or basic conditions trigger hydrolytic degradation:
Scientific Research Applications
Medicinal Chemistry Applications
N-Hydroxy-1H-imidazole-4-carboximidamide has been studied for its role in the development of new therapeutic agents, particularly in the context of cancer treatment. Its structural properties allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the compound's potential as an antineoplastic agent. For instance, imidazole-based compounds have shown promising results against various cancer cell lines. A study indicated that certain imidazole derivatives exhibited lower half-maximal inhibitory concentration (IC50) values compared to traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy in targeting cancer cells resistant to standard treatments .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| II1 | DLD-1 | 57.4 | Induction of p53 |
| II1 | MCF-7 | 79.9 | Interaction with DNA |
| II4 | MCF-7 | 0.48 | ROS upregulation |
Enzyme Inhibition
This compound has also been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune regulation and tumor progression. Inhibitors of IDO1 can enhance the efficacy of immunotherapies by preventing the depletion of tryptophan, which tumors exploit to evade immune detection .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized from readily available precursors through a series of chemical reactions, including hydroxylamine treatment and subsequent modifications.
Synthetic Route Overview
The synthetic pathway typically involves:
- Conversion of nitrile derivatives to amidoxime derivatives using hydroxylamine.
- Structural elucidation through spectroscopic methods such as NMR and IR spectroscopy.
This synthetic approach not only provides insights into the compound's structure but also facilitates the development of analogs with improved biological activity.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound and its derivatives in preclinical settings:
Case Study: Antitumor Activity
In one notable study, a series of imidazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The results showed that specific modifications to the imidazole scaffold significantly enhanced antitumor activity, suggesting that this compound could serve as a lead compound for further development .
Case Study: IDO1 Inhibition
Another research effort focused on the inhibition of IDO1 by hydroxyindazolecarboximidamides, demonstrating that these compounds could effectively modulate immune responses in tumor-bearing models. The findings support the hypothesis that targeting IDO1 can improve outcomes in cancer immunotherapy .
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural features and the nature of the target. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Modifications and Pharmacological Implications
Hydroxy vs. Amino Substitutions
- This compound: The N-hydroxy group may enhance hydrogen-bonding capacity, influencing solubility and target binding. Limited stability data are available compared to its sulphate or hydrate analogs .
- 5-Amino-1H-imidazole-4-carboxamide HCl: The 5-amino group increases basicity, favoring salt formation (e.g., hydrochloride), which improves crystallinity and shelf life .
Carboximidamide vs. Carboxamide
Salt and Hydrate Forms
Table 2: Stability and Pharmaceutical Relevance of Salt Forms
Non-Imidazole Carboximidamide Analogs
- N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (CAS: 635702-23-7): A benzene-ring analog with similar hydroxy and carboximidamide groups. Its aromatic system may confer distinct electronic properties compared to imidazole derivatives .
Biological Activity
N-Hydroxy-1H-imidazole-4-carboximidamide, a compound with the molecular formula and CAS number 914781-71-8, has garnered attention in recent years for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
This compound is characterized by its unique imidazole structure, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves the modification of imidazole derivatives through various chemical reactions, including hydroxylation and carboximidation.
Recent literature highlights several synthetic routes that have been employed to produce this compound, emphasizing the importance of optimizing conditions to enhance yield and purity. For instance, a study documented a method involving the reaction of imidazole derivatives with hydroxylamine under acidic conditions to yield N-hydroxy derivatives effectively .
Biological Activities
The biological activities of this compound are diverse, encompassing anticancer, antibacterial, and anti-inflammatory effects. Below is a summary of key findings regarding its biological activity.
Anticancer Activity
Research indicates that compounds containing the N-hydroxy-carboximidamide moiety exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : A derivative with an N-hydroxy-carboximidamide group demonstrated an IC50 value of 0.082 µM against certain cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), enhancing the sensitivity of tumor cells to chemotherapy agents like temozolomide .
Antibacterial Activity
This compound also exhibits notable antibacterial properties:
- In vitro studies have demonstrated effective antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria ranged from 12.5 to 50 µg/mL, showcasing its potential as an antibacterial agent .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| This compound | 12.5 - 50 | S. aureus, E. coli |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented:
- Studies have indicated that N-hydroxy derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several case studies have explored the practical applications of this compound in therapeutic settings:
- Breast Cancer Treatment : In a study examining PARP inhibitors, the compound was found to significantly enhance the efficacy of chemotherapy in breast cancer models by inhibiting DNA repair mechanisms .
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : Another study focused on hydroxyindazolecarboximidamides as IDO1 inhibitors revealed that these compounds could effectively modulate immune responses in cancer therapy by preventing tryptophan depletion .
Q & A
Q. What are the primary synthetic routes for N-Hydroxy-1H-imidazole-4-carboximidamide, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of precursors such as hydroxylated amines or carboxamide derivatives. A common approach involves reacting hydroxylamine with imidazole-4-carboxylic acid derivatives under controlled pH and temperature. For example, hydroxylation of 1H-imidazole-4-carboxamide precursors in the presence of carboxylic acids (e.g., acetic acid) can yield the target compound . Key parameters include:
- Catalyst selection : Raney nickel is preferred over palladium-based catalysts to avoid dehalogenation by-products .
- Solvent optimization : Ethanol or water improves intermediate stability .
- Temperature control : Reactions at 45°C enhance cyclization efficiency compared to lower temperatures .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Structural confirmation relies on:
- NMR spectroscopy : To assign hydrogen and carbon environments (e.g., hydroxyimino and imidazole protons) .
- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography : Resolves 3D structure if single crystals are obtainable .
- Infrared (IR) spectroscopy : Identifies functional groups like N–O and C=N stretches .
| Physicochemical Properties | Value | Reference |
|---|---|---|
| Hydrogen bond donors | 3 | |
| Topological polar surface area | 74.4 Ų | |
| logP (XlogP) | 0.9 |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis optimization?
Contradictions often arise from by-products or incomplete reactions. For example, LC-MS analysis in hydrogenation reactions revealed hydrodechlorination by-products when palladium catalysts were used; switching to Raney nickel eliminated this issue . Mitigation strategies include:
- Real-time monitoring : LC-MS or TLC to track intermediate formation .
- By-product characterization : NMR or GC-MS to identify undesired species .
- Conditional screening : Testing solvents (water vs. ethanol), bases (NaOH vs. Na₂CO₃), and temperatures .
Q. What methodologies are employed to study the biological activity of this compound derivatives?
Biological assays focus on:
- Enzyme inhibition : Kinetic assays (e.g., IC₅₀ determination) using purified targets like kinases or oxidoreductases .
- Antimicrobial activity : Broth microdilution to measure MIC values against bacterial/fungal strains .
- Cellular toxicity : MTT assays on cancer cell lines to assess cytotoxicity . Structural analogs with chloro or methoxy substituents show enhanced activity due to improved hydrogen bonding and π-π interactions .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?
- Docking studies : Predict binding modes with biological targets (e.g., enzymes) using software like AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
- Molecular dynamics (MD) : Simulate solvent effects and stability of hydrated forms .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
- Waste disposal : Segregate chemical waste for professional treatment to avoid environmental contamination .
Q. How do researchers address batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : In-line pH and temperature monitoring .
- Quality control (QC) : Strict adherence to reaction time, stoichiometry, and purification protocols (e.g., column chromatography) .
- Stability studies : Assess hygroscopicity and thermal degradation using TGA/DSC .
Data-Driven Insights
Q. What comparative studies exist between this compound and its structural analogs?
Studies highlight:
- Substituent effects : Chloro or methoxy groups on the phenyl ring enhance bioactivity compared to methyl groups .
- Solubility : Hydroxyimino groups improve aqueous solubility vs. nitro derivatives .
| Analog | Key Feature | Bioactivity Trend |
|---|---|---|
| 4-Chloro-5-(4-methylphenyl) derivative | Chloro substituent | Anti-inflammatory |
| N-(3-chloro-4-methoxyphenyl) derivative | Methoxy group | Enhanced enzyme inhibition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
